4-Hydroxy-4-phenylbutan-2-one
Overview
Description
4-Hydroxy-4-phenylbutan-2-one, also known as raspberry ketone, is a naturally occurring compound found in various fruits such as raspberries, blackberries, and cranberries. It is widely recognized for its aromatic properties and is commonly used as a flavoring agent in the food industry. The compound has the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary synthetic routes for 4-Hydroxy-4-phenylbutan-2-one involves the Friedel-Crafts alkylation reaction. This reaction typically uses phenol and 4-hydroxybutan-2-one as starting materials. The reaction is catalyzed by solid acid catalysts such as acid-activated Montmorillonite clay. The reaction conditions include a temperature range of 100-150°C, pressure of 1-15 bar, and a reaction time of 12-24 hours .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of eco-friendly processes. One such method includes the selective alkylation of phenol with 4-hydroxybutan-2-one in the presence of solid acid catalysts. This method is advantageous due to its high selectivity and conversion rates .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4-phenylbutan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-phenylbutanoic acid.
Reduction: Formation of 4-hydroxy-4-phenylbutanol.
Substitution: Formation of various substituted phenylbutanones.
Scientific Research Applications
4-Hydroxy-4-phenylbutan-2-one has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on lipid metabolism and obesity.
Medicine: Investigated for its potential anti-obesity and anti-inflammatory properties.
Industry: Widely used as a flavoring agent in the food and cosmetic industries.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-phenylbutan-2-one involves its interaction with various molecular targets and pathways. It is known to influence lipid metabolism by increasing the breakdown of fats and enhancing the release of norepinephrine. This leads to an increase in metabolic rate and energy expenditure .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxyphenylacetone
- 4-Hydroxy-4-methylpentan-2-one
- 4-Hydroxy-4-(4-methoxyphenyl)butan-2-one
Uniqueness
4-Hydroxy-4-phenylbutan-2-one is unique due to its strong aromatic properties and its ability to influence lipid metabolism. Unlike other similar compounds, it is widely used in the food industry as a flavoring agent and has potential therapeutic applications in weight management .
Properties
IUPAC Name |
4-hydroxy-4-phenylbutan-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-6,10,12H,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVVFSVVVHYLMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448328 | |
Record name | 2-Butanone, 4-hydroxy-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5381-93-1 | |
Record name | 2-Butanone, 4-hydroxy-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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